molecular formula C4H6F4O B1330193 Ethyl 1,1,2,2-tetrafluoroethyl ether CAS No. 512-51-6

Ethyl 1,1,2,2-tetrafluoroethyl ether

Cat. No. B1330193
CAS RN: 512-51-6
M. Wt: 146.08 g/mol
InChI Key: HBRLMDFVVMYNFH-UHFFFAOYSA-N
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Description

Ethyl 1,1,2,2-tetrafluoroethyl ether is a chemical compound that has been studied for its unique properties and potential applications. The compound is a type of ether, which is an organic molecule containing an oxygen atom connected to two alkyl or aryl groups. In this case, the ether is fluorinated, meaning that hydrogen atoms have been replaced by fluorine atoms, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of ethyl 1,1,2,2-tetrafluoroethyl ether has been explored using different fluorinating agents. One method involves the fluorination of diethyl ether with cobalt (III) fluoride (CoF3), which yields a mixture of fluorinated ethers, including the desired tetrafluoroethyl ether . Another approach uses potassium tetrafluorocobaltate (III) at elevated temperatures to produce ethyl 1,2,2-trifluoroethyl ether, which can further react to form the tetrafluoroethyl ether . These methods demonstrate the feasibility of synthesizing the compound through direct fluorination techniques.

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of ethyl 1,1,2,2-tetrafluoroethyl ether, the structure of related ethers has been investigated. For example, the structure of a complex formed by tetraethylene glycol diethyl ether with mercuric chloride has been studied using X-ray diffraction, revealing insights into the conformation of ether molecules . Such studies can provide a basis for understanding the structural aspects of fluorinated ethers, including ethyl 1,1,2,2-tetrafluoroethyl ether.

Chemical Reactions Analysis

The chemical reactions of fluorinated ethers can be quite diverse. For instance, the dehydrofluorination of bis(1,2,2-trifluoroethyl) ether produces a mixture of difluorovinyl ethers . Similarly, the dehydrofluorination of ethyl 1,1,2,2-tetrafluoroethyl ether yields tetrafluoroethyl difluorovinyl ether . These reactions are important for understanding the reactivity of fluorinated ethers and their potential to form other valuable compounds.

Physical and Chemical Properties Analysis

Fluorinated ethers, such as ethyl 1,1,2,2-tetrafluoroethyl ether, are expected to exhibit unique physical and chemical properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can affect the polarity, boiling point, and solubility of the ether. The thermal stability and energetic performance of related fluorinated ethers have been studied, showing good thermal stability and high densities, which may suggest similar properties for ethyl 1,1,2,2-tetrafluoroethyl ether . The sensitivity of these materials to destructive stimuli has also been assessed, indicating their potential use in energetic applications .

Scientific Research Applications

Application in Lithium/Sulfur Batteries

Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) has been explored as an electrolyte solvent in lithium/sulfur batteries. Research by Lu et al. (2015) demonstrates that ETFE enhances the stability of the electrolyte/anode interface and improves electrochemical performances, including cycling, rate, and self-discharging. The presence of ETFE in the electrolyte was found to modify the surface composition and structure of metallic lithium, forming a protective film and reducing the dissolution of polysulfides.

Role in Rechargeable Li-S Batteries

ETFE has been incorporated in novel electrolytes for rechargeable lithiumsulfur batteries. A study by Lu et al. (2021) found that the addition of ETFE to the electrolyte significantly impacts ionic conduction and reduces polysulfide solubility. This leads to increased reversible capacity, improved cycle stability, and enhanced rate capability. ETF

E's synergistic function with other additives like LiFSI results in a modified and stabilized lithium surface, which is crucial for the overall performance of the battery.

Application in Gas Separation Membranes

ETFE has also found application in gas transport and separation technologies. Rabiee et al. (2015) investigated poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation, where ETFE demonstrated significant improvements in gas permeation, particularly CO2, and enhanced ideal selectivity due to its high solubility selectivity.

Use in Fluorination Reactions

ETFE has been identified as a selective fluoride donor in halogen-exchange reactions. Rozov et al. (1998) found that ethyl 1,1,2,2-tetrafluoroethylether is effective in treatment with antimony pentachloride, resulting in monofluorinated products. This highlights its potential in synthetic chemistry for specific fluorination processes.

Safety And Hazards

Ethyl 1,1,2,2-tetrafluoroethyl ether is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Ethyl 1,1,2,2-tetrafluoroethyl ether is a highly effective additive in lithium-ion batteries and sodium-ion batteries for improving battery performance, increasing safety, and reducing flammability . It is a versatile co-solvent with high miscibility, which allows it to be blended with other solvents to achieve high ionic conductivities . Therefore, it has great potential in the development of next-generation high-energy electrochemical storage technologies .

properties

IUPAC Name

1-ethoxy-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRLMDFVVMYNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075249
Record name Ethoxy-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,1,2,2-tetrafluoroethyl ether

CAS RN

512-51-6
Record name 1-Ethoxy-1,1,2,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-ethoxy-1,1,2,2-tetrafluoro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxy-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-1,1,2,2-tetrafluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
H Lu, K Zhang, Y Yuan, F Qin, Z Zhang, Y Lai, Y Liu - Electrochimica Acta, 2015 - Elsevier
Fluorinated ether of ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) was selected as electrolyte solvent for lithium/sulfur battery, and the influence of ETFE in electrolyte on cell properties was …
Number of citations: 49 www.sciencedirect.com
Z Yue, X Mei, H Dunya, Q Ma, C McGarry… - Journal of Fluorine …, 2018 - Elsevier
Eight new strategically designed fluoroether sulfone solvents have been synthesized through different synthetic pathways for potential applications in lithium-sulfur battery electrolytes. …
Number of citations: 9 www.sciencedirect.com
Z Yue, H Dunya, S Aryal, CU Segre, B Mandal - Journal of Power Sources, 2018 - Elsevier
Fluorinated ethers have been used as a co-solvent in traditional ether-based electrolytes to suppress the polysulfide shuttle effect in lithium-sulfur batteries. In this work, five partially …
Number of citations: 24 www.sciencedirect.com
S Zhang, CW Lee, J Lal, B Hu, J Zhang… - Electrochemical …, 2017 - iopscience.iop.org
Sulfur (S) has been identified as one of the most promising cathode material due to its high theoretical specific capacity (1675 mAh/g), good environment compatibility, and low cost. …
Number of citations: 2 iopscience.iop.org
H Lu, Z Chen, H Du, K Zhang, J Wang, Z Hou, J Fang - Ionics, 2019 - Springer
1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) was selected as a co-solvent of ionic liquid for fabricating the functional electrolyte of Li-S batteries. The basic properties of …
Number of citations: 19 link.springer.com
H Lu, Y Zhu, Y Yuan, L He, B Zheng, X Zheng… - Journal of Materials …, 2021 - Springer
Novel electrolyte consisting of ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), conventional ether 1,3-dioxolane (DOL) and film-forming additive LiFSI was investigated for rechargeable …
Number of citations: 47 link.springer.com
H Lu, Y Zhu, B Zheng, H Du, X Zheng, C Liu… - New Journal of …, 2020 - pubs.rsc.org
A hybrid ionic liquid (IL)-based electrolyte consisting of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (P1,2O1TFSI) and the support solvent(s) 1,3-dioxolane …
Number of citations: 36 pubs.rsc.org
F Qian, J Shao, Y Chen, G Zhu, Q Qu… - Electrochemical Energy …, 2018 - degruyter.com
1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), a kind of fluorinated ether, was used as an electrolyte additive for Li-S batteries. A compact, smooth, and homogenous surface …
Number of citations: 8 www.degruyter.com
A Bouibes, S Saha, M Nagaoka - Scientific reports, 2020 - nature.com
The practical application of nonflammable highly salt-concentrated (HC) electrolyte is strongly desired for safe Li-ion batteries. Not only experimentalists but also theoreticians are …
Number of citations: 8 www.nature.com
M Shin, HL Wu, B Narayanan, KA See… - … applied materials & …, 2017 - ACS Publications
We evaluate hydrofluoroether (HFE) cosolvents with varying degrees of fluorination in the acetonitrile-based solvate electrolyte to determine the effect of the HFE structure on the …
Number of citations: 53 pubs.acs.org

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